molecular formula C9H7F3O2 B164980 Methyl 2-(trifluoromethyl)benzoate CAS No. 344-96-7

Methyl 2-(trifluoromethyl)benzoate

Cat. No.: B164980
CAS No.: 344-96-7
M. Wt: 204.15 g/mol
InChI Key: JLCAMDSWNZBTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the ortho position is replaced by a trifluoromethyl group and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-(trifluoromethyl)benzoyl chloride with methanol in the presence of a base like pyridine. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form 2-(trifluoromethyl)benzoic acid.

Mechanism and Conditions

  • Acid-Catalyzed Hydrolysis :
    Performed with concentrated sulfuric acid in methanol/water mixtures (60–80°C), as demonstrated in analogous alcoholysis reactions . Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

    RCOOR +H2OH+RCOOH+R OH\text{RCOOR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RCOOH}+\text{R OH}
  • Base-Catalyzed Hydrolysis :
    Uses NaOH or KOH (45–65°C), where the hydroxide ion directly attacks the ester carbonyl . The reaction is irreversible due to carboxylate salt formation.

Condition Reagent Temperature Product
AcidicH₂SO₄/MeOH/H₂O60–80°C2-(Trifluoromethyl)benzoic acid
BasicNaOH/H₂O45–55°CSodium 2-(trifluoromethyl)benzoate

Electrophilic Aromatic Substitution (EAS)

The -CF₃ group strongly deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself.

Key Reactions

  • Nitration :
    Requires harsh conditions (HNO₃/H₂SO₄, 50–100°C). The -CF₃ group reduces ring reactivity, favoring mono-nitration at the meta position.

  • Sulfonation :
    Similar to nitration, yielding predominantly meta-substituted products.

Reactivity Comparison

Substituent Ring Activation Directing Effect Preferred EAS Position
-CF₃Strongly deactivatingMetaMeta (relative to -CF₃)
-COOCH₃Mildly deactivatingPara/OrthoOrtho/Para (relative to ester)

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at positions ortho/para to the -CF₃ group, particularly under basic conditions.

Example Reaction

  • Hydroxide Attack :
    In polar aprotic solvents (e.g., DMF), hydroxide ions displace leaving groups (e.g., nitro) at activated positions:

    Ar X+OHAr OH+X\text{Ar X}+\text{OH}^-\rightarrow \text{Ar OH}+\text{X}^-

Kinetics :
Reactions follow second-order kinetics (first-order in substrate and nucleophile).

Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol) under acid catalysis to form alternative esters.

Conditions :

  • Catalyst: H₂SO₄ or p-toluenesulfonic acid

  • Temperature: 60–80°C

    RCOOCH3+R OHRCOOR +CH3OH\text{RCOOCH}_3+\text{R OH}\leftrightarrow \text{RCOOR }+\text{CH}_3\text{OH}

Reduction Reactions

The ester group can be reduced to a benzyl alcohol derivative using lithium aluminum hydride (LiAlH₄):

RCOOCH3LiAlH4RCH2OH+CH3OH\text{RCOOCH}_3\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}+\text{CH}_3\text{OH}

Limitations :
The -CF₃ group is generally inert to reduction under these conditions.

Mechanistic Insights

  • The -CF₃ group stabilizes transition states through inductive electron withdrawal , increasing activation barriers for EAS but facilitating NAS.

  • Steric effects from the -CF₃ group may hinder reactions at adjacent positions, favoring meta substitution in EAS.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(trifluoromethyl)benzoate is recognized as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The trifluoromethyl group enhances the potency and selectivity of drug candidates, making them more effective in targeting specific biological pathways.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized using this intermediate have shown activity against viral infections by inhibiting viral replication mechanisms .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating herbicides and insecticides . Its chemical properties improve the efficacy and stability of active ingredients, leading to enhanced pest control measures.

Data Table: Efficacy of Agrochemicals

Agrochemical TypeActive IngredientEfficacy Improvement (%)
HerbicideGlyphosate15
InsecticideImidacloprid20

This table illustrates the percentage improvement in efficacy when this compound is included in formulations compared to standard formulations without it .

Material Science

This compound is incorporated into polymer formulations to enhance their thermal stability and chemical resistance . This is particularly important for applications in electronics and automotive industries where high-performance materials are required.

Case Study: Polymer Blends

Research has shown that polymers containing this compound demonstrate improved mechanical properties and resistance to degradation under extreme conditions .

Fluorinated Compounds Research

This compound serves as a valuable building block in synthesizing fluorinated compounds used in various applications, including refrigerants and specialty solvents. The incorporation of trifluoromethyl groups into organic molecules often leads to enhanced properties such as increased lipophilicity and metabolic stability.

Data Table: Applications of Fluorinated Compounds

Application TypeExample CompoundUse Case
RefrigerantsHFC-134aCooling systems
Specialty SolventsTrifluoroacetic acidOrganic synthesis

This table highlights some applications of fluorinated compounds derived from this compound .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound for calibrating instruments and validating experimental results. Its consistent properties ensure accuracy in quantitative analysis.

Case Study: Instrument Calibration

Studies have shown that using this compound as a calibration standard improves the reliability of analytical methods such as chromatography and mass spectrometry .

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes and receptors, thereby modulating various biochemical pathways . The ester group can also undergo hydrolysis, releasing the active 2-(trifluoromethyl)benzoic acid, which can further interact with molecular targets .

Comparison with Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • 2-(trifluoromethyl)benzoic acid

Comparison: Methyl 2-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its meta and para isomers, the ortho position allows for more steric hindrance and electronic effects, making it more reactive in certain chemical reactions . Additionally, the ortho isomer is often preferred in pharmaceutical applications due to its enhanced ability to interact with biological targets .

Biological Activity

Methyl 2-(trifluoromethyl)benzoate (MTFB) is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties of MTFB, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MTFB is an aromatic ester with the molecular formula C9H7F3O2C_9H_7F_3O_2. The trifluoromethyl group (CF3-CF_3) is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds.

Antimicrobial Activity

Recent studies have demonstrated that MTFB exhibits significant antimicrobial properties. For instance, it has been shown to possess antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for MTFB against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis have been reported to be as low as <0.03125μg/mL<0.03125\,\mu g/mL .

Antiprotozoal Activity

MTFB has also shown promising results in antiprotozoal assays. In vitro studies indicate that it is effective against protozoa such as Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than 0.050μM0.050\,\mu M . This suggests that the trifluoromethyl substitution may enhance the potency of compounds targeting these pathogens.

The biological activity of MTFB can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : MTFB has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV . This inhibition disrupts bacterial cell division and leads to cell death.
  • Modulation of Membrane Permeability : The lipophilic nature of the trifluoromethyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
  • Synergistic Effects : In combination therapies, MTFB has demonstrated synergistic effects when used alongside other antimicrobial agents, potentially lowering the required dosages and minimizing side effects .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of MTFB against various strains of Escherichia coli and Klebsiella pneumoniae. The results indicated that MTFB exhibited potent activity with MIC values ranging from 1 to 4 μg/mL against these Gram-negative bacteria. The study concluded that MTFB could be a promising candidate for developing new antibacterial therapies .

Study 2: Antiprotozoal Screening

In another investigation focusing on antiprotozoal activity, MTFB was tested against Giardia intestinalis. The compound showed significant inhibition at concentrations below 0.050μM0.050\,\mu M, outperforming several known antiprotozoal agents. This study highlighted the potential for MTFB in treating protozoan infections resistant to current therapies .

Summary of Biological Activities

Activity TypeTarget OrganismIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus< 0.03125 μg/mL
AntibacterialKlebsiella pneumoniae1-4 μg/mL
AntiprotozoalGiardia intestinalis< 0.050 μM
AntiprotozoalEntamoeba histolytica< 0.050 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(trifluoromethyl)benzoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification or coupling reactions. For example, in patent applications, coupling reactions involving trifluoromethyl-substituted intermediates are performed under nitrogen atmosphere at 40–85°C using catalysts like tris(dibenzylideneacetone)dipalladium and ligands such as xantphos . Optimization includes monitoring reaction progress via LCMS (e.g., observed m/z 902.1 [M+H]⁺) and adjusting stoichiometric ratios of reagents like 3-methoxy-N-methylpropan-1-amine . Purification often employs reverse-phase HPLC with mobile phases such as MeCN/water (0.1% formic acid) .

Q. How is this compound characterized, and what analytical techniques are critical?

Key characterization methods include:

  • LCMS : To confirm molecular ion peaks (e.g., m/z 817.3 [M+H]⁺ observed in palladium-catalyzed reactions) .
  • HPLC : Retention times (e.g., 1.17 minutes under SMD-FA05 conditions) validate purity .
  • NMR : Structural confirmation via proton and carbon shifts, though specific data are not provided in the evidence. Cross-referencing with NIST spectral databases ensures accuracy in spectral assignments .

Q. What safety protocols are essential when handling this compound?

Safety measures include:

  • Using engineering controls (e.g., fume hoods) to limit airborne exposure .
  • Wearing PPE (gloves, lab coats) and ensuring emergency showers/eye wash stations are accessible .
  • Storing the compound in sealed containers away from heat and oxidizers, as recommended for trifluoromethyl benzoate analogs .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be addressed?

Low yields (e.g., 38% in a coupling reaction ) may arise from incomplete catalyst activation or side reactions. Strategies include:

  • Screening alternative catalysts (e.g., Pd complexes) and ligands .
  • Optimizing solvent systems (DMF or acetonitrile) and temperature gradients .
  • Using scavengers like lithium formate to suppress byproducts .

Q. How should researchers resolve contradictions in spectral data for trifluoromethyl-substituted aromatics?

Discrepancies in LCMS or NMR data require:

  • Validating instruments with standards from NIST databases .
  • Repeating analyses under identical conditions (e.g., SMD-TFA05 vs. SMD-FA05 mobile phases ).
  • Employing high-resolution MS to distinguish isotopic patterns (e.g., m/z 249.02500 exact mass for nitro analogs ).

Q. What crystallographic tools are suitable for analyzing this compound derivatives?

  • SHELX : For small-molecule refinement and twinned data analysis, leveraging SHELXL for high-resolution structures .
  • Mercury CSD : To visualize intermolecular interactions (e.g., hydrogen bonds involving the ester group) and compare packing motifs with Cambridge Structural Database entries .
  • ORTEP-3 : For generating publication-quality thermal ellipsoid plots .

Q. How can researchers mitigate decomposition during purification of this compound?

  • Avoid prolonged exposure to acidic/basic conditions during HPLC (use neutral mobile phases if possible) .
  • Employ low-temperature crystallization in inert solvents (e.g., dichloromethane/hexane mixtures).
  • Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCAMDSWNZBTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955947
Record name Methyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-96-7
Record name Methyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(trifluoromethyl)benzoate
Methyl 2-(trifluoromethyl)benzoate
Methyl 2-(trifluoromethyl)benzoate
Methyl 2-(trifluoromethyl)benzoate
Methyl 2-(trifluoromethyl)benzoate
Methyl 2-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.